molecular formula C16H13FN4O2 B4425843 N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B4425843
M. Wt: 312.30 g/mol
InChI Key: SQYVCAKHUHXLKF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an oxadiazole ring

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c17-11-4-6-12(7-5-11)19-14(22)8-9-15-20-16(21-23-15)13-3-1-2-10-18-13/h1-7,10H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVCAKHUHXLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridinyl halides and boronic acids.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate product with 4-fluoroaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring-opening or amine formation.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-bromophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(4-methylphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Comparison: N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties compared to their chloro, bromo, or methyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

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